2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol is a synthetic organic compound characterized by its complex structure, which includes an ethyl group, a nitrophenyl moiety, and an amino alcohol functional group. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound features a linear formula represented as O₂NC₆H₄CH=CHC₆H₄N(C₂H₅)CH₂CH₂OH, indicating the presence of both aromatic and aliphatic components, which contribute to its chemical behavior and potential applications in various fields .
There is no scientific literature readily available on the mechanism of action of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol.
The reactivity of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol can be attributed to its functional groups:
These reactions can be exploited for the synthesis of new compounds or for modifications aimed at enhancing biological activity or solubility.
Research indicates that compounds similar to 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol exhibit various biological activities, including:
Synthesis of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves multi-step organic reactions:
Each step must be carefully controlled to ensure high yields and purity .
The unique structure of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol allows for various applications:
Interaction studies are crucial for understanding how 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol behaves in biological systems. High-content imaging techniques have been employed to assess how this compound affects cell morphology and viability. These studies suggest that it may interact with cellular membranes or specific proteins, influencing cellular processes .
Several compounds share structural similarities with 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Amino-N,N-diethylbenzenesulfonamide | Contains an amino group and sulfonamide | Known for antibacterial properties |
N,N-Diethyl-m-toluidine | Similar ethylene bridge | Used in dye manufacturing |
4-Nitroaniline | Contains a nitro group on an aniline ring | Commonly used in dye synthesis |
The uniqueness of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol lies in its combination of an ethylene bridge with both amino and alcohol functionalities along with a nitrophenyl moiety, which may enhance its biological activity compared to these similar compounds.